(R)-2-(2-(pyrrolidin-3-yl)ethyl)-1,8-naphthyridine dihydrochloride is a synthetic organic compound notable for its potential applications in medicinal chemistry and pharmacology. The compound features a naphthyridine core, characterized by a bicyclic structure containing nitrogen atoms, and a pyrrolidine moiety, which is a five-membered ring also containing nitrogen. This structural complexity allows it to participate in various chemical reactions and biological interactions, making it a versatile molecule for research and development purposes.
The compound is classified as a dihydrochloride salt of a naphthyridine derivative. Its molecular formula is , with a molecular weight of approximately 263.76 g/mol. The IUPAC name for this compound is 2-[2-[(3R)-pyrrolidin-3-yl]ethyl]-1,8-naphthyridine; hydrochloride . It is primarily sourced from chemical suppliers specializing in laboratory reagents and pharmaceutical compounds.
The synthesis of (R)-2-(2-(pyrrolidin-3-yl)ethyl)-1,8-naphthyridine dihydrochloride typically involves several key steps:
In industrial settings, optimizing reaction conditions to maximize yield and purity is crucial. Techniques such as continuous flow reactors may be utilized for better control over the reaction parameters, along with advanced purification methods like high-performance liquid chromatography (HPLC).
The molecular structure of (R)-2-(2-(pyrrolidin-3-yl)ethyl)-1,8-naphthyridine dihydrochloride can be represented as follows:
The structure includes a naphthyridine ring fused with a pyrrolidine ring, contributing to its unique properties and reactivity .
(R)-2-(2-(pyrrolidin-3-yl)ethyl)-1,8-naphthyridine dihydrochloride can undergo various chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions.
The specific products formed depend on the reaction conditions and reagents used. For example, oxidation of the pyrrolidine ring can yield pyrrolidin-2-ones, while substitution reactions may introduce various functional groups into the molecule .
The mechanism of action of (R)-2-(2-(pyrrolidin-3-yl)ethyl)-1,8-naphthyridine dihydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound's structure enables it to bind effectively to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including enzyme inhibition that may reduce symptoms or progression of diseases .
The physical properties of (R)-2-(2-(pyrrolidin-3-yl)ethyl)-1,8-naphthyridine dihydrochloride include:
Key chemical properties include:
Analytical techniques such as X-ray powder diffraction (XRPD), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) are often employed to characterize the compound further .
(R)-2-(2-(pyrrolidin-3-yl)ethyl)-1,8-naphthyridine dihydrochloride has several significant applications in scientific research:
1,8-Naphthyridine derivatives represent a privileged scaffold in medicinal chemistry, characterized by a bicyclic aromatic structure comprising fused pyridine rings with nitrogen atoms at the 1 and 8 positions. This unique architecture facilitates diverse molecular interactions critical for biological activity, establishing its significance in pharmaceutical development [9]. The structural versatility of the 1,8-naphthyridine core enables synthetic modifications at multiple positions (C2, C3, C4, C7), allowing medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties for target-specific applications [1] [4]. Historically, nalidixic acid (1962) marked the first therapeutic application of this scaffold as an antibacterial agent, paving the way for extensive exploration of its pharmacological potential [2]. Contemporary drug discovery efforts have expanded the therapeutic scope of 1,8-naphthyridine derivatives to encompass antiviral, anticancer, anti-inflammatory, and neurological applications, leveraging their ability to interact with diverse biological targets through mechanisms including enzyme inhibition, receptor modulation, and DNA intercalation [1] [9].
The 1,8-naphthyridine scaffold offers distinctive advantages in drug design owing to its planar geometry and electron-rich environment, which facilitate critical interactions with biological macromolecules. The presence of multiple nitrogen atoms creates hydrogen bonding acceptors and donors, while the aromatic system enables π-π stacking interactions with protein residues and nucleic acid bases [1] [7]. This versatility is exemplified in several clinical and investigational drugs:
Table 1: Therapeutic Applications of 1,8-Naphthyridine Derivatives
Biological Target | Representative Compound | Key Structural Features | Primary Mechanism |
---|---|---|---|
Bacterial DNA Gyrase | Gemifloxacin (5) | C6-F, C7-(aminomethylpyrrolidine), C1-cyclopropyl | Mg²⁺ chelation, DNA break stabilization |
HIV Integrase | INSTI 4d (1,8-naphthyridine) | 1-Hydroxy-2-oxo, 4-amino, 6-hexanol substituent | Mg²⁺ chelation, substrate envelope conformity |
Topoisomerase II/DNA | Voreloxin | Tricyclic fused system, tertiary amino side chain | DNA intercalation, topoisomerase poisoning |
Carbonic Anhydrase IX | Compound 1g | C3-methoxybenzene substitution | Zn²⁺ coordination, hydrophobic pocket binding |
CB2 Cannabinoid Receptor | CB91 | N-(4-methylcyclohexyl)-3-carboxamide, p-fluorobenzyl | Selective CB2 agonism, immunomodulation |
The incorporation of chiral pyrrolidine rings into 1,8-naphthyridine frameworks significantly enhances target selectivity and binding affinity, particularly for G-protein-coupled receptors (GPCRs) and enzymes with stereospecific active sites. The pyrrolidine moiety—a saturated five-membered nitrogen heterocycle—introduces a stereogenic center that influences three-dimensional orientation of pharmacophoric elements [3] [5]. The (R) and (S) enantiomers of pyrrolidine-containing derivatives frequently exhibit divergent pharmacological profiles:
Table 2: Impact of Pyrrolidine Chirality on Biological Activity
Compound Class | (R)-Enantiomer Activity | (S)-Enantiomer Activity | Target System |
---|---|---|---|
CB2 Agonists (e.g., CB91) | IC₅₀ = 12 nM (CB2), Ki = 1,200 nM (CB1) | ~10-fold reduced CB2 affinity | Cannabinoid Receptors |
INSTIs (e.g., 4d) | EC₅₀ = 0.8 nM (HIV WT), broad mutant coverage | EC₅₀ ≥ 20 nM, limited mutant activity | HIV Intasome |
ALP Inhibitors (e.g., 1e) | IC₅₀ = 0.107 µM (c-IAP) | IC₅₀ = 0.89 µM (c-IAP) | Alkaline Phosphatase |
Na⁺/K⁺-ATPase Modulators | Kd = 2.3 µM (molecular docking score) | Kd = 8.7 µM | Cardiac Inotropy Targets |
The preferential bioactivity of the (R)-enantiomer in numerous pyrrolidine-containing 1,8-naphthyridines provides a compelling rationale for stereoselective synthesis of “(R)-2-(2-(pyrrolidin-3-yl)ethyl)-1,8-naphthyridine dihydrochloride”. Key advantages driving this focus include:
Molecular modeling of “(R)-2-(2-(pyrrolidin-3-yl)ethyl)-1,8-naphthyridine dihydrochloride” (SMILES: [H]Cl.N=1C=2N=CC=CC2C=CC1CC[C@H]3CNCC3.Cl) predicts favorable drug-like properties:
Table 3: Molecular Descriptors of (R)-2-(2-(Pyrrolidin-3-yl)ethyl)-1,8-Naphthyridine Dihydrochloride
Descriptor | Value | Significance |
---|---|---|
Molecular Formula | C₁₄H₁₈N₃ (base), C₁₄H₁₉Cl₂N₃ (salt) | Moderate molecular weight (263.77/300.23 g/mol) |
Hydrogen Bond Acceptors | 3 (N atoms in naphthyridine) | Facilitates target binding, solubility |
Hydrogen Bond Donors | 1 (protonated pyrrolidine nitrogen) | Salt form enhances aqueous solubility |
Topological PSA (TPSA) | 37.81 Ų | Predicts good intestinal absorption |
Calculated LogP | 3.015 (base form) | Balanced lipophilicity for membrane permeation |
Rotatable Bonds | 3 | Conformational flexibility for target adaptation |
The structural architecture of this compound positions the 1,8-naphthyridine core as a DNA-intercalating or enzyme-binding domain, while the (R)-pyrrolidinylethyl side chain enables specific interactions with chiral binding pockets in neurological or immunological targets. The protonatable pyrrolidine nitrogen (pKa ~10) enhances water solubility as the dihydrochloride salt, supporting pharmaceutical development [5] [8] [10]. Future research directions include molecular docking against cancer and inflammation targets, synthesis of analogs with modified pyrrolidine substituents, and assessment of DNA binding affinity—steps crucial for elucidating its therapeutic potential within the established framework of 1,8-naphthyridine pharmacology [4] [7] [9].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3